N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Medicinal chemistry Structure–activity relationship Positional isomerism

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-90-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a benzamide moiety at the 2-position and a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring. Its molecular formula is C₁₇H₁₂F₃N₃OS₂ with a molecular weight of 395.42 g/mol.

Molecular Formula C17H12F3N3OS2
Molecular Weight 395.42
CAS No. 392301-90-5
Cat. No. B2769086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392301-90-5
Molecular FormulaC17H12F3N3OS2
Molecular Weight395.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24)
InChIKeyGAXWLLOELKGYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-90-5): Procurement-Relevant Identity and Class Context


N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-90-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a benzamide moiety at the 2-position and a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring . Its molecular formula is C₁₇H₁₂F₃N₃OS₂ with a molecular weight of 395.42 g/mol . The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core in medicinal chemistry, and the benzylthio linkage at position 5 has been identified as a critical structural determinant for modulating antitumor activity across multiple cancer cell lines [1]. This compound is commercially available as a research-grade chemical (purity ≥95%) and serves as both a pharmacological probe candidate and a versatile synthetic building block .

Why N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the 1,3,4-thiadiazole benzylthio series, even subtle structural modifications produce substantial differences in biological potency, selectivity, and physicochemical behavior. Literature evidence demonstrates that the position of the trifluoromethyl substituent on the benzyl ring—meta (3-position) versus para (4-position)—governs molecular recognition, with electron-withdrawing substituents on the benzylthio moiety being vital for modulating antitumor activity [1]. Systematic structure–activity relationship (SAR) studies on N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl) derivatives reveal that the nature and position of substituents on both the benzylthio and benzamide rings dictate IC₅₀ values spanning from ~9 μM to >100 μM across different cancer cell lines [2]. The 3-CF₃ positional isomer represented by CAS 392301-90-5 therefore occupies a distinct and non-interchangeable SAR coordinate relative to its 4-CF₃ counterpart (CAS 392301-29-0) and other analogs, with implications for target engagement, metabolic stability, and downstream biological readouts .

Quantitative Differentiation Evidence for N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-90-5)


Positional Isomer Differentiation: 3-CF₃ (meta) vs. 4-CF₃ (para) Benzylthio Substitution and Its Impact on Molecular Recognition

The target compound (CAS 392301-90-5) bears the trifluoromethyl group at the meta (3-) position of the benzylthio phenyl ring, in contrast to its closest commercially available positional isomer CAS 392301-29-0, which carries the CF₃ group at the para (4-) position . Pharmacological evidence from the 1,3,4-thiadiazole benzylthio series establishes that the substituent position on the benzylthio moiety is vital for modulating antitumor activity [1]. This structural difference alters the three-dimensional orientation of the electron-withdrawing CF₃ group, directly affecting molecular recognition at biological targets and, consequently, cytotoxic potency and selectivity profiles [1]. The distinct SMILES string for CAS 392301-90-5 (FC(F)(F)C1=CC=CC(CSC2=NN=C(NC(=O)C3=CC=CC=C3)S2)=C1) versus CAS 392301-29-0 (FC(F)(F)C1=CC=C(CSC2=NN=C(NC(=O)C3=CC=CC=C3)S2)C=C1) provides unambiguous chemical identity verification for procurement .

Medicinal chemistry Structure–activity relationship Positional isomerism

Predicted Physicochemical Property Differentiation: logP and Lipophilic Ligand Efficiency of the 3-CF₃ Benzylthio Regioisomer

While experimentally measured logP values for CAS 392301-90-5 have not been published in the peer-reviewed literature, the predicted logP of the closely related 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol precursor is 2.16 (estimated via computational methods) . The benzamide-capped target compound is expected to exhibit a moderately higher logP (~2.5–3.5) due to the additional phenyl ring. In class-level comparisons, lipophilicity is a key determinant of cellular permeability and non-specific protein binding in 1,3,4-thiadiazole anticancer agents, where optimal logP values correlate with improved cellular IC₅₀ values [1]. The meta-CF₃ substitution pattern is predicted to produce a subtly different logP and polar surface area compared to the para-CF₃ isomer, which may translate into differential membrane partitioning and intracellular target access .

Physicochemical properties Lipophilicity Drug-likeness

Class-Level Cytotoxic Potency: Benchmarking Against Clinically Relevant Reference Compounds in the 1,3,4-Thiadiazole Benzylthio Series

Although CAS 392301-90-5 itself has not been the subject of a dedicated published cytotoxicity study, extensive class-level evidence from structurally proximate 1,3,4-thiadiazole benzylthio compounds provides a quantitative activity benchmark. In a representative study, compound 3g—a 1,3,4-thiadiazole bearing a benzylthio group at position 5 and a substituted phenylacetamide at position 2—exhibited an IC₅₀ of 9 μM against the MDA-MB-231 breast cancer cell line, representing a 2.2-fold improvement over imatinib (IC₅₀ = 20 μM) [1]. In a separate series, N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives bearing electron-withdrawing substituents (Cl, F, NO₂) on the benzylthio ring achieved IC₅₀ values of 10.3–12.5 μM against MDA-MB-231 and 10.6 μM against PC3 prostate cancer cells, surpassing imatinib as the reference drug [2]. The 3-CF₃ substituent present in CAS 392301-90-5 is a strong electron-withdrawing group (Hammett σₘ = 0.43) that is predicted, based on established SAR trends, to confer cytotoxic potency within or exceeding the 9–13 μM IC₅₀ range observed for electron-withdrawing benzylthio analogs [2].

Anticancer activity Cytotoxicity MTT assay

Procurement-Grade Purity and Availability: Differentiating Supplier Specifications for Reproducible Research

CAS 392301-90-5 is commercially available from the vendor Chemenu (Catalog No. CM998129) at a specified purity of ≥95% . Its positional isomer CAS 392301-29-0 is available from the same supplier (Catalog No. CM998050) at the identical purity specification, enabling controlled head-to-head comparative studies . Both compounds share the molecular formula C₁₇H₁₂F₃N₃OS₂ and molecular weight of 395.42 g/mol, making purity the critical differentiator for procurement decision-making. The ≥95% purity specification is consistent with research-grade standards for in vitro pharmacological screening, though users requiring quantitative biochemistry (e.g., SPR, ITC, or enzymatic assays with ≤1% impurity tolerance) should commission additional analytical characterization (HPLC, NMR, HRMS) prior to use .

Chemical procurement Purity specification Research reproducibility

Recommended Research and Procurement Applications for N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-90-5)


Positional Isomer SAR Studies for Anticancer Lead Optimization

Procure CAS 392301-90-5 (3-CF₃) alongside its 4-CF₃ positional isomer (CAS 392301-29-0) to conduct systematic head-to-head cytotoxicity screening across a panel of cancer cell lines (e.g., MDA-MB-231, PC3, HT-29). The established SAR precedent that benzylthio substituent position is vital for modulating antitumor activity [1] predicts that the meta- versus para-CF₃ orientation will produce distinguishable IC₅₀ values and selectivity profiles. This paired procurement strategy directly addresses the evidence gap identified in Section 3 and generates the quantitative isomer-comparison data that the current literature lacks.

Electron-Withdrawing Pharmacophore Validation in 1,3,4-Thiadiazole Anticancer Programs

Use CAS 392301-90-5 as a representative electron-withdrawing benzylthio congener in a broader SAR matrix that includes unsubstituted, electron-donating (e.g., OCH₃), and other electron-withdrawing (e.g., Cl, NO₂) benzylthio analogs. Class-level evidence demonstrates that electron-withdrawing substituents enhance anticancer potency by 1.5–2.5-fold relative to unsubstituted or electron-donating analogs [2]. The 3-CF₃ group (Hammett σₘ = 0.43) provides a valuable data point for quantifying the contribution of meta-directed electron withdrawal to cytotoxic activity.

Synthetic Building Block for Focused Library Construction

Employ CAS 392301-90-5 as a late-stage diversification intermediate. The unsubstituted benzamide moiety at the 2-position of the thiadiazole ring provides a synthetic handle for further derivatization (e.g., N-alkylation, halogenation, or coupling reactions), while the 3-CF₃ benzylthio group at the 5-position serves as a fixed pharmacophoric anchor. This scaffold is suitable for generating focused libraries of 10–50 analogs aimed at probing the SAR landscape around the benzamide position, using the established anticancer activity benchmark of IC₅₀ ~9–13 μM for electron-withdrawing benzylthio derivatives as a potency threshold [2].

Reference Standard for Analytical Method Development

Utilize CAS 392301-90-5 (purity ≥95%) as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods tailored to 1,3,4-thiadiazole benzylthio compounds. The distinct chromatographic retention and mass spectrometric signature of the 3-CF₃ isomer, relative to its 4-CF₃ analog , make it suitable for use as a system suitability standard in isomer-resolution method development. The availability of both isomers from a single supplier facilitates the establishment of resolution factors and relative retention times.

Quote Request

Request a Quote for N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.